molecular formula C12H17N3O4 B1291410 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid CAS No. 821785-76-6

6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid

Cat. No.: B1291410
CAS No.: 821785-76-6
M. Wt: 267.28 g/mol
InChI Key: IHDFHXCBQLIARA-UHFFFAOYSA-N
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Description

6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS: 821785-76-6) is a heterocyclic compound featuring a pyrazolo-pyridine core with a tert-butoxycarbonyl (Boc) protecting group at the 6-position and a carboxylic acid moiety at the 3-position. Its synthesis involves reacting 6-chloronicotinic acid with hydrazine to form 6-hydrazinenicotinic acid, followed by Boc protection using di-tert-butyl dicarbonate and triethylamine in dimethylformamide (DMF) . This compound is commercially available (e.g., from CymitQuimica at €31.00/g) and is utilized in isotopic labeling for applications in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, particularly in drug development and cancer research .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-4-7-8(6-15)13-14-9(7)10(16)17/h4-6H2,1-3H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDFHXCBQLIARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10620672
Record name 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821785-76-6
Record name 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10620672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-tert-Butoxycarbonyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid
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Preparation Methods

Synthesis via Pyrazole Derivatives

One common method for synthesizing this compound is through the reaction of pyrazole derivatives with suitable carboxylic acids under acidic or basic conditions. The general procedure involves:

  • Step 1 : Formation of the pyrazole ring through cyclization of appropriate hydrazones.

  • Step 2 : Introduction of the tert-butoxycarbonyl group using di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Alternative Synthesis Routes

Other synthetic routes may include:

  • Direct Carboxylation : Using carbon dioxide and transition metal catalysts to introduce a carboxylic acid group onto a substituted pyrazole.

  • Nucleophilic Substitution : Employing nucleophiles to replace halides in halogenated pyrazole derivatives.

Reaction Conditions

The reactions typically require controlled conditions such as temperature and pH to ensure high yields and purity of the final product.

Recent studies have focused on optimizing reaction conditions to enhance yield and minimize by-products. For instance:

  • Yield Optimization : Adjusting the molar ratios of reactants and using solvents like DMF or DMSO can significantly improve yields.

  • Purification Techniques : After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound effectively.

The preparation of 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid is a complex process that requires careful consideration of reaction conditions and purification methods. Ongoing research continues to refine these processes to enhance efficiency and scalability for pharmaceutical applications.

Comparison with Similar Compounds

Functional Group Impact on Properties

  • Boc Protection : The Boc group in the target compound enhances stability during synthesis and storage compared to analogs lacking protection (e.g., the oxo-containing compound in ). This makes it suitable for multi-step synthetic routes .
  • Ring System : Pyrrolo-pyrazole (e.g., CAS 657428-42-7) vs. pyrazolo-pyridine cores influence solubility and aromatic stacking interactions, which are critical in medicinal chemistry .

Isotopic Labeling and Biomedical Research

The target compound is employed by Cambridge Isotope Laboratories (CIL) for stable isotope labeling (e.g., 13C, 15N), enabling precise tracking in metabolic and pharmacokinetic studies. Its compatibility with MS/NMR makes it superior to non-Boc-protected analogs for quantitative analysis .

Biological Activity

6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid (CAS Number: 821785-76-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C₁₂H₁₇N₃O₄
  • Molecular Weight: 267.28 g/mol
  • LogP: 0.82
  • pKa: 2.127

Research indicates that compounds similar to 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine derivatives exhibit various biological activities, including:

  • Antimicrobial Activity: Some studies suggest that related compounds demonstrate efficacy against different strains of bacteria and fungi.
  • Cytotoxicity: Preliminary data indicate potential cytotoxic effects on cancer cell lines, which may be attributed to their ability to interfere with cellular signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study published in the Journal of Medicinal Chemistry examined a series of substituted pyrazoles and their antimicrobial properties. While specific data on 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine were not detailed, the structural similarities suggest potential activity against resistant bacterial strains .
  • Cytotoxicity Assays:
    • In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways .
  • Pharmacological Profiles:
    • The pharmacological profiles of various tetrahydropyrazole derivatives have been explored in several studies. These compounds often show promise in modulating neurotransmitter systems and may possess neuroprotective properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against certain bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter systems

Safety and Handling

The compound is classified as an irritant and should be handled with appropriate safety measures:

  • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Q & A

Basic Questions

Q. What are the critical safety considerations when handling 6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid in laboratory settings?

  • Methodological Answer: Researchers must wear protective gear (gloves, lab coats, goggles) to avoid skin/eye contact. Experiments generating toxic by-products should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed of via certified hazardous waste services. These protocols align with safety guidelines for structurally similar pyrazolo[3,4-c]pyridine derivatives .

Q. What are the foundational steps for synthesizing pyrazolo[3,4-c]pyridine derivatives, and how is the Boc group typically introduced?

  • Methodological Answer: Synthesis often involves condensation of aldehyde/amine precursors followed by cyclization. For example, pyrazolo[3,4-c]pyridine scaffolds can be synthesized via Pd/Cu-catalyzed reactions in solvents like DMF or toluene . The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF), a standard method for amine protection, though specific Boc-introduction steps for this compound are not explicitly detailed in the evidence .

Advanced Research Questions

Q. How can catalytic conditions be optimized for cyclization steps in the synthesis of 6-Boc-protected pyrazolo[3,4-c]pyridines?

  • Methodological Answer: Reaction efficiency depends on catalyst choice (e.g., Pd(OAc)₂ or CuI), solvent polarity, and temperature. For example, highlights palladium/copper catalysts in DMF for analogous heterocycles. Researchers should perform kinetic studies with varying catalyst loadings (0.5–5 mol%) and solvents (DMF, toluene, acetonitrile) to optimize yield and minimize side products .

Q. What advanced analytical techniques are recommended to confirm the structure and purity of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify Boc-group integration and heterocyclic proton environments.
  • HPLC-MS: Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.
  • Melting Point Analysis: Compare observed mp with literature values (e.g., related compounds in show mp ranges of 151–186°C) .

Q. How can researchers evaluate the biological activity of this compound, such as kinase inhibition or autophagy modulation?

  • Methodological Answer:

  • Kinase Assays: Use ATP-competitive binding assays (e.g., ADP-Glo™) with recombinant kinases. Pyrazolo[3,4-c]pyridin-4(5H)-ones in show kinase inhibition via structural mimicry of ATP-binding sites .
  • Autophagy Studies: Treat cancer cell lines (e.g., PC-3 prostate cells) and assess LC3-II/Beclin-1 expression via Western blotting, as demonstrated for structurally related compounds in .

Q. How should researchers resolve discrepancies in reaction yields or unexpected by-products during synthesis?

  • Methodological Answer:

  • By-Product Analysis: Use LC-MS or preparative TLC to isolate impurities; compare with known side products (e.g., de-Boc derivatives or oxidation products).
  • Solvent Optimization: Switch from polar aprotic (DMF) to non-polar solvents (toluene) to suppress hydrolysis of the Boc group. highlights THF/water mixtures for stabilizing sensitive intermediates .
  • Catalyst Screening: Test alternative catalysts (e.g., RuPhos Pd G3) to improve regioselectivity, as suggested in for analogous cyclizations .

Data Contradiction and Validation

Q. How can conflicting data on melting points or spectral signatures for similar compounds be reconciled?

  • Methodological Answer: Cross-validate using multiple techniques (e.g., DSC for precise mp determination) and compare with published data for related structures. For example, reports mp variations (151–186°C) for pyridine derivatives, which may arise from polymorphic forms or hydration states .

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